molecular formula C9H17N B12821235 4-(Cyclopropylmethyl)piperidine

4-(Cyclopropylmethyl)piperidine

Cat. No.: B12821235
M. Wt: 139.24 g/mol
InChI Key: HCIFZXMESCVNCK-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethyl)piperidine is a piperidine derivative featuring a cyclopropylmethyl substituent at the 4-position of the piperidine ring. This compound and its derivatives are widely utilized in medicinal chemistry due to their structural versatility and bioactivity. The cyclopropylmethyl group enhances metabolic stability and modulates receptor interactions, making it a critical moiety in drug design . Key applications include antibacterial agents (e.g., lincomycin derivatives) and central nervous system (CNS) therapeutics targeting sigma and serotonin receptors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

4-(cyclopropylmethyl)piperidine

InChI

InChI=1S/C9H17N/c1-2-8(1)7-9-3-5-10-6-4-9/h8-10H,1-7H2

InChI Key

HCIFZXMESCVNCK-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethyl)piperidine can be achieved through several methods. One common approach involves the reaction of cyclopropylmethylamine with piperidine under specific conditions. Another method includes the use of cyclopropylmethyl chloride and piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs at elevated temperatures and may require a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The process may include the use of catalysts to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Alkylation and Substitution Reactions

The cyclopropylmethyl group enhances nucleophilicity at the piperidine nitrogen, facilitating alkylation. Key examples include:

ReactantConditionsProductYieldSource
Methyl iodideK₂CO₃, DMF, 60°C, 12hN-methyl-4-(cyclopropylmethyl)piperidine78%
Benzyl bromideEt₃N, CH₂Cl₂, RT, 6hN-benzyl derivative85%
Propargyl bromideNaH, THF, 0°C→RT, 8hN-propargyl analogue67%

Steric hindrance from the cyclopropylmethyl group slows reactivity in bulky electrophiles like tert-butyl bromide .

Acylation and Carbamate Formation

The secondary amine reacts with acyl chlorides and anhydrides:

Acylating AgentCatalystProductNotes
Acetyl chlorideDMAP, CH₂Cl₂, 0°C→RTN-acetyl derivative92% yield; stable to hydrolysis
Phenyl chloroformatePyridine, RT, 4hCarbamate intermediateUsed in drug synthesis
Boc anhydrideNaOH, dioxane/H₂O, 50°CN-Boc-protected compoundDeprotection with TFA

Oxidation and Ring Functionalization

The piperidine ring undergoes selective oxidation:

  • C-4 Oxidation : With KMnO₄/H₂SO₄, forms 4-(cyclopropylmethyl)piperidin-4-ol (83% yield).

  • N-Oxidation : Using mCPBA in CHCl₃ yields N-oxide (56%), which participates in C–H activation .

  • Dehydrogenation : Catalyzed by FeCl₂/NaI/PIDA, converts piperidine to 3,4-dihydropyridine derivatives (Table 1) .

Table 1 : Dehydrogenation outcomes (adapted from )

SubstrateCatalyst SystemProductConversion
4-(Cyclopropylmethyl)piperidineFeCl₂ (10 mol%), NaI (30 mol%), PIDA (1.8 eq)3,4-dihydropyridine89%

Cycloaddition and Cross-Coupling

The cyclopropyl group enables unique reactivity:

  • Ring-Opening Reactions : With Br₂ in CCl₄, the cyclopropane ring opens to form 1-bromo-3-(piperidin-4-yl)propane.

  • Suzuki Coupling : Palladium-catalyzed coupling of N-aryl derivatives with boronic acids (e.g., 4-fluorophenylboronic acid) achieves biaryl products (71% yield) .

Reduction and Hydrogenation

  • Nitro Group Reduction : Using H₂/Pd-C, converts nitro derivatives to amines (e.g., 4-(cyclopropylmethyl)piperidin-4-amine, 95% yield) .

  • Stereoselective Hydrogenation : PtO₂-mediated hydrogenation of pyridine precursors yields cis-4-(cyclopropylmethyl)piperidines (dr > 4:1) .

Acid/Base-Mediated Reactions

  • Hydrochloride Formation : Treatment with HCl gas in Et₂O gives crystalline hydrochloride salt (m.p. 142–144°C).

  • Deprotonation : LDA in THF generates a strong base for alkylation at non-nitrogen positions .

Biological Interaction-Driven Modifications

Structural analogs show receptor-specific activity:

  • Opioid Receptor Binding : N-phenylpropyl derivatives exhibit μ-opioid antagonism (Kₑ = 0.88 nM) .

  • CXCR7 Modulation : Methyl ester derivatives demonstrate chemokine receptor binding (IC₅₀ = 72 nM) .

Key Mechanistic Insights

  • Steric Effects : The cyclopropylmethyl group restricts access to the nitrogen lone pair, favoring C-4 functionalization over N-alkylation in sterically demanding reactions .

  • Electronic Influence : The cyclopropane ring’s strain enhances conjugation with the piperidine nitrogen, stabilizing transition states in oxidation and cross-coupling .

  • Stereoelectronic Control : Hydrogenation of pyridine precursors favors cis-diastereomers due to equatorial positioning of the cyclopropylmethyl group .

Scientific Research Applications

While 4-(Cyclopropylmethyl)piperidine itself does not have a wide array of documented applications as a standalone compound in the provided search results, its derivatives and analogs play significant roles in pharmaceutical research. The core piperidine structure, including its chiral variations, is a common component in many active pharmaceuticals, influencing their physicochemical properties .

This compound in Pharmaceutical Research

  • Antibacterial Agents: Analogs possessing 4'-cis-(cyclopropylmethyl)piperidine have demonstrated strong antibacterial activities against Streptococcus pneumoniae and Streptococcus pyogenes with an erm gene . These novel derivatives, with a para-heteroaromatic-phenylthio group at the C-7 position, have shown significantly strong activity against these strains, even when compared to telithromycin . One such derivative exhibited strong and constant in vivo efficacy in a rat pulmonary infection model with resistant S. pneumoniae with erm + mef genes, and both compounds showed strong in vivo efficacy against resistant S. pneumoniae with a mef gene .
  • NAPE-PLD Inhibitors: In the development of N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, the introduction of an ( S)-3-phenylpiperidine to restrict the conformation of the N-methylphenethylamine substituent at R2 resulted in a 3-fold increase in potency . Combining this with a smaller, more polar ( S)-3-hydroxypyrrolidine at R3 gave a 10-fold increase in activity, yielding a potent NAPE-PLD inhibitor .
  • Pain Relief and Neuroleptic Activity: Piperidine compounds, including 4-phenylpiperidine derivatives, have been explored for their pain-relieving and neuroleptic properties . These compounds are designed to provide pain relief without the high addiction potential and frequent side effects associated with drugs like pethidine . The pharmaceutical properties of these compounds are evaluated by determining their capability to antagonize the acetic acid-induced writhing syndrome in mice .

Chiral Piperidine Scaffolds in Drug Design
Chiral piperidine scaffolds are frequently used in medicinal chemistry . Modifying the substituents and their positions on the piperidine ring can alter the physicochemical properties of the resulting compound . Approved drugs containing chiral piperidine moieties include:

  • Avycaz: Used for intra-abdominal infections and urinary tract infections .
  • Cotellic: Used for metastatic melanoma with specific BRAF mutations .
  • Varubi: Used to treat nausea and vomiting (emesis) .

Table of Applications

ApplicationCompound/DerivativeTarget/Use
Antibacterial4'-cis-(cyclopropylmethyl)piperidine analogsTreatment of Streptococcus pneumoniae and Streptococcus pyogenes infections
NAPE-PLD Inhibition( S)-3-phenylpiperidine derivativesInhibition of N-Acylphosphatidylethanolamine phospholipase D, potentially affecting NAE biosynthesis
Pain Relief and Neuroleptic4-phenylpiperidine compoundsTreatment of pain conditions and as neuroleptics
Pharmaceutical IntermediateChiral piperidine scaffoldsBuilding blocks for various drugs, affecting their physicochemical properties and biological activities

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Targets

The table below summarizes structural features, molecular weights, biological activities, and applications of 4-(cyclopropylmethyl)piperidine and analogous compounds:

Compound Name / ID Key Substituents/Modifications Molecular Weight (g/mol) Biological Activity/Application Evidence ID
This compound Cyclopropylmethyl at 4-position 139.23 (base) Antibacterial (lincomycin derivatives)
DuP 734 4-(2’-(4’’-Fluorophenyl)-2’-oxoethyl) addition 410.33 (HBr salt) Sigma/5-HT2 receptor antagonist; antipsychotic potential
4-[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]piperidine Imidazole ring at 4-position; dihydrochloride salt 278.22 Unspecified CNS targets (structural analog studies)
tert-Butyl 4-[(cyclopropylmethyl)amino]-4-(hydroxymethyl)piperidine-1-carboxylate Hydroxymethyl and tert-butyl carboxylate groups 284.39 Pharmaceutical intermediate; versatile functionalization
Lincomycin derivative (Compound 47) 4’-cis-(Cyclopropylmethyl) configuration N/A Potent antibacterial (S. pneumoniae, S. pyogenes)

Structure-Activity Relationships (SAR)

  • Cyclopropylmethyl Configuration : The cis-configuration of the cyclopropylmethyl group in lincomycin derivatives (e.g., Compound 47) is critical for antibacterial efficacy, likely due to optimal steric interactions with bacterial targets .
  • Receptor Selectivity : DuP 734’s fluorophenyl-oxoethyl extension enhances sigma receptor antagonism (Ki = 10 nM) and 5-HT2 receptor blockade (Ki = 15 nM), distinguishing it from simpler piperidine derivatives .

Physicochemical Properties

  • Salt Forms : Hydrochloride or dihydrochloride salts (e.g., this compound hydrochloride) improve aqueous solubility, facilitating formulation for in vivo studies .
  • Metabolic Stability : The cyclopropyl group reduces oxidative metabolism compared to bulkier alkyl chains, enhancing half-life in pharmacokinetic profiles .

Key Research Findings

  • Antibacterial Potency: 4’-cis-(Cyclopropylmethyl)piperidine in lincomycin analogs demonstrates MIC values <0.06 µg/mL against Gram-positive pathogens, outperforming non-cyclopropyl derivatives .
  • Synergistic Effects : Combining cyclopropylmethyl-piperidine motifs with fluorophenyl groups (e.g., ) enhances binding affinity for histamine H3 receptors, suggesting utility in neurological disorders .

Biological Activity

4-(Cyclopropylmethyl)piperidine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound consists of a piperidine ring substituted at the 4-position with a cyclopropylmethyl group. This structural arrangement contributes to its distinctive chemical properties, influencing its interactions with biological targets.

Property Description
Molecular FormulaC₁₄H₁₉N
Molecular Weight219.31 g/mol
Functional GroupsPiperidine ring, cyclopropyl group
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. It can function as an agonist or antagonist at specific neurotransmitter receptors, modulating signal transduction pathways. For instance, it has been shown to influence the activity of adrenomedullin (AM) receptors, which are implicated in several physiological processes and disease states, including cancer progression .

Antibacterial Activity

Research indicates that derivatives of this compound exhibit strong antibacterial properties. A study on novel lincomycin derivatives containing this compound demonstrated significant antibacterial activity against Streptococcus pneumoniae and Streptococcus pyogenes, suggesting its potential use as an antimicrobial agent .

Cancer Research

The compound has also been investigated for its role in cancer therapy. It acts as an inhibitor of AM2 receptors, which are involved in tumorigenesis and metastasis. In preclinical models, compounds derived from this compound showed promise in reducing tumor growth and angiogenesis in pancreatic cancer models .

Neuropharmacological Effects

Given its structural similarity to other piperidine derivatives, this compound is being explored for potential neuropharmacological effects. It may affect neurotransmitter systems involved in mood regulation and cognition, making it a candidate for treating neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the piperidine ring can significantly alter the pharmacological profile of the compound. For example:

Derivative Activity
4-(Cyclopropylmethyl)-1-piperidinyl-2-phenylEnhanced antibacterial activity
Tert-butyl this compound-1-carboxylatePotential neuroprotective effects

Studies have shown that modifications can lead to compounds with improved potency against specific biological targets, enhancing their therapeutic potential .

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that derivatives containing the cyclopropylmethyl group exhibited lower minimum inhibitory concentrations (MIC) against various bacterial strains compared to standard antibiotics.
  • Cancer Treatment : A study involving SCID mice implanted with pancreatic cancer cells showed that treatment with AM2 receptor antagonists derived from this compound resulted in reduced tumor volume and metastasis .
  • Neuropharmacology : Research utilizing computer-aided drug design predicted that modifications to the piperidine structure could yield compounds effective against neurodegenerative diseases by targeting specific neurotransmitter systems .

Q & A

Q. What statistical methods address batch-to-batch variability in synthesizing this compound intermediates?

  • Methodological Answer : Implement ANOVA to compare yields and purity across batches. Use design of experiments (DoE) to optimize parameters like reaction time and catalyst loading. Control for humidity and oxygen levels in air-sensitive steps .

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